molecular formula C4H11N3 B13272781 3-Ethyl-1-methylguanidine

3-Ethyl-1-methylguanidine

Cat. No.: B13272781
M. Wt: 101.15 g/mol
InChI Key: DEOIEELDLIWVGF-UHFFFAOYSA-N
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Description

Significance of the Guanidine (B92328) Scaffold in Chemical Research

The guanidine functional group, characterized by a central carbon atom bonded to three nitrogen atoms, is a fundamental motif in organic and medicinal chemistry. researchgate.net Its unique electronic structure and basicity underpin its prevalence in a vast array of natural products and synthetic molecules. researchgate.netresearchgate.net The protonated form, the guanidinium (B1211019) cation, is exceptionally stable due to charge delocalization across the three nitrogen atoms, a property that facilitates potent interactions with biological macromolecules. wikipedia.orgineosopen.org

Table 1: General Properties of Guanidine Press the button below to see the data. Data is available in the table below.

Property Value
Chemical Formula CH₅N₃
Molar Mass 59.07 g/mol
Appearance Colorless solid
Basicity (pKb) 0.4
Conjugate Acid Guanidinium

The history of guanidine chemistry began in 1861 when Adolph Strecker first isolated the compound from the oxidative degradation of guanine (B1146940), a component of guano. wikipedia.org This discovery spurred efforts to develop synthetic routes. Laboratory methods soon emerged, including the thermal decomposition of ammonium (B1175870) thiocyanate. wikipedia.org A significant step in its production was the development of a process involving the reaction of dicyandiamide (B1669379) with ammonium salts. acs.org A German patent for producing guanidinium nitrate (B79036) from dicyanamide (B8802431) and strong acid was granted in 1907. acs.org A pivotal moment in understanding its properties was the elucidation of its crystal structure, which confirmed the planar, symmetric nature of the guanidinium cation and explained its high basicity and stability through resonance. wikipedia.org

The versatility of the guanidine scaffold has made its substituted derivatives a major focus of academic and industrial research. rsc.org By modifying the substituents on the nitrogen atoms, chemists can fine-tune the molecule's steric and electronic properties, leading to a wide range of applications. In medicinal chemistry, substituted guanidines are recognized as "privileged scaffolds" due to their frequent appearance in biologically active compounds. researchgate.net They are integral to drugs with antibacterial, antiviral, anticoagulant, and antidiabetic properties. jocpr.com Beyond medicine, these compounds are employed as strong, non-nucleophilic organic bases in synthesis, known as "superbases," and as versatile ligands in catalysis and coordination chemistry. ineosopen.orgpublish.csiro.au Their ability to form predictable hydrogen bonds also makes them useful in the field of supramolecular chemistry.

Research Rationale and Objectives Pertaining to 3-Ethyl-1-methylguanidine

While dedicated research on this compound as an isolated entity is not extensively documented, the rationale for investigating this substitution pattern is evident from studies on more complex, structurally related molecules. The primary impetus for incorporating ethyl and methyl groups onto a guanidine core stems from the field of neuropharmacology.

Specifically, research into N,N'-diarylguanidines has identified compounds such as N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine as potent and selective noncompetitive antagonists of the N-methyl-D-aspartate (NMDA) receptor. nih.govacs.org The NMDA receptor is a crucial ion channel in the central nervous system, and its overactivation is implicated in the pathology of stroke, traumatic brain injury, and various neurodegenerative diseases. nih.gov

The central objective of this line of research is to develop neuroprotective agents. pnas.org The synthesis of various substituted guanidines aims to optimize their affinity and selectivity for the NMDA receptor's ion channel site. nih.gov Studies have shown that small alkyl substituents, such as methyl and ethyl groups, are preferred for achieving high selectivity for the NMDA receptor over other targets like sigma receptors, thereby potentially reducing side effects. nih.gov Therefore, the ethyl-methyl substitution pattern, as seen in the core of N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine, represents a key structural element in the rational design of novel therapeutics for neurological disorders. nih.govnih.gov

Table 2: Chemical Properties of 1-Ethyl-1-methylguanidine Press the button below to see the data. Data is available in the table below.

Property Value
CAS Number 1113-61-7 chemsrc.comchemscene.com
Molecular Formula C₄H₁₁N₃ chemsrc.comchemscene.com
Molecular Weight 101.15 g/mol chemsrc.comchemscene.com
Synonym N-Ethyl-N-methylguanidine chemscene.com
Density 1.02 g/cm³ chemsrc.com
Boiling Point 130.4 °C at 760 mmHg chemsrc.com
Flash Point 32.7 °C chemsrc.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H11N3

Molecular Weight

101.15 g/mol

IUPAC Name

1-ethyl-2-methylguanidine

InChI

InChI=1S/C4H11N3/c1-3-7-4(5)6-2/h3H2,1-2H3,(H3,5,6,7)

InChI Key

DEOIEELDLIWVGF-UHFFFAOYSA-N

Canonical SMILES

CCNC(=NC)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for Substituted Guanidines Pertinent to 3-Ethyl-1-methylguanidine

The construction of the guanidine (B92328) core can be achieved through several strategic disconnections of the C-N framework. For a trisubstituted guanidine like this compound, the most common approaches involve the formation of one or two C-N bonds by reacting a suitable amine with a guanylating agent.

Reaction Mechanisms and Pathways for Guanidine Formation

The fundamental chemistry underpinning guanidine synthesis often involves the attack of a nucleophilic amine on an electrophilic carbon atom. Two of the most classical and widely employed methods are the addition of amines to cyanamides and the use of carbodiimides as activating agents. researchgate.netineosopen.org

The reaction of an amine with a cyanamide (B42294) derivative is a direct and early-established method for synthesizing guanidines. researchgate.netscholaris.ca In the context of synthesizing this compound, this could theoretically involve the reaction of ethylamine (B1201723) with a methyl-substituted cyanamide or methylamine (B109427) with an ethyl-substituted cyanamide.

The mechanism proceeds via the nucleophilic attack of the amine nitrogen onto the electrophilic carbon of the cyanamide's nitrile group. cardiff.ac.uk This addition is often facilitated by protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. The resulting intermediate then undergoes tautomerization to yield the stable guanidine product. This method's utility has been demonstrated in the synthesis of various guanidine-containing compounds, including chiral guanidines and precursors to biologically active molecules. cardiff.ac.uk A patent describes the synthesis of N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine hydrochloride from N-(1-naphthyl) amine hydrochloride and N-methyl, N-(3-ethylphenyl) cyanamide, highlighting the industrial applicability of this route for complex substituted guanidines. google.comgoogle.com

Table 1: Examples of Guanidine Synthesis via Nucleophilic Addition to Cyanamides

Amine ReactantCyanamide ReactantProductReference
Amine hydrochloride saltsCyanamideGuanidine salts cardiff.ac.uk
Dialkylaminomagnesium bromideDisubstituted cyanamidesTetrasubstituted guanidines cardiff.ac.uk
N-(1-naphthyl) amine.HClN-methyl, N-(3-ethylphenyl) cyanamideN-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methyl guanidine.HCl google.com

This table is generated based on examples found in the cited literature and illustrates the versatility of the cyanamide-based synthetic route.

Carbodiimides are highly useful reagents in organic synthesis, particularly for the formation of amide and guanidine linkages. wikipedia.org The reaction to form a guanidine involves the addition of an amine to a carbodiimide (B86325). researchgate.netwikipedia.org The central carbon atom of the carbodiimide is electrophilic and susceptible to nucleophilic attack by an amine.

The mechanism involves the amine adding to the N=C=N backbone of the carbodiimide to form a reactive, zwitterionic intermediate or a covalent adduct. wikipedia.orgunimi.it This intermediate then rearranges, often through proton transfer, to furnish the thermodynamically more stable guanidine. The reaction can be catalyzed by acids, which activate the carbodiimide towards nucleophilic attack. wikipedia.org This method is advantageous due to the commercial availability of a wide range of carbodiimides and its applicability to the synthesis of N,N',N''-trisubstituted guanidines. organic-chemistry.org

Table 2: Key Features of Carbodiimide-Mediated Guanidination

FeatureDescription
ReagentsAmine, Carbodiimide
Key IntermediateO-acylisourea (when carboxylic acids are present), or direct amine adduct
Reaction ConditionsOften mild, can be acid-catalyzed
Product ScopeBroad, including N,N',N''-trisubstituted guanidines

This table summarizes the general characteristics of the carbodiimide-mediated route to guanidines.

Catalytic Approaches in Guanidine Synthesis

To improve reaction rates, yields, and substrate scope, catalytic methods for guanidine synthesis have been extensively developed. These approaches often employ Lewis acids or transition metals to activate the reactants.

Lewis acids have been shown to be effective catalysts for the addition of amines to both cyanamides and carbodiimides. organic-chemistry.orgmdpi.com They function by coordinating to a nitrogen atom of the cyanamide or carbodiimide, thereby increasing the electrophilicity of the central carbon atom and facilitating the nucleophilic attack by the amine. rsc.org

Several metal-based Lewis acids have been employed, including scandium(III) triflate and ytterbium triflate, which efficiently catalyze the guanylation of amines under mild conditions. organic-chemistry.org For instance, ytterbium triflate has been used to catalyze the addition of a broad range of amines to carbodiimides under solvent-free conditions to produce N,N',N''-trisubstituted guanidines in good yields. organic-chemistry.org Similarly, scandium(III) triflate catalyzes the reaction of amines with cyanamide in water, a significant advantage for water-soluble substrates. organic-chemistry.org The guanidinium (B1211019) cation itself can also act as a Lewis acid, participating in catalysis through interactions with the reactants. academie-sciences.fr

While not a direct method for the synthesis of acyclic this compound, palladium-catalyzed carboamination reactions represent a sophisticated and powerful strategy for the synthesis of cyclic guanidines. umich.eduorganic-chemistry.orgnih.gov This methodology is contextually relevant as it showcases advanced catalytic C-N bond-forming strategies that could potentially be adapted for acyclic systems or for the synthesis of more complex guanidine-containing structures.

These reactions typically involve the intramolecular coupling of an N-allylguanidine with an aryl or alkenyl halide. umich.eduorganic-chemistry.org The catalytic cycle is proposed to involve oxidative addition of the palladium(0) catalyst to the halide, followed by coordination to the guanidine nitrogen, a key aminopalladation step to form the ring, and finally reductive elimination to release the cyclic guanidine product and regenerate the catalyst. umich.edunih.gov Studies have shown that the stereochemical outcome of the reaction (syn- or anti-aminopalladation) can be influenced by the nature of the protecting groups on the guanidine nitrogen. umich.edunih.govacs.org This method allows for the rapid construction of complex, five- and six-membered cyclic guanidine scaffolds from readily available starting materials. nih.govacs.org

Table 3: Overview of Catalytic Systems in Guanidine Synthesis

Catalytic ApproachCatalyst ExampleSubstratesKey TransformationReference
Lewis Acid CatalysisYtterbium triflateAmines, CarbodiimidesAddition of amine to carbodiimide organic-chemistry.org
Lewis Acid CatalysisScandium(III) triflateAmines, CyanamideAddition of amine to cyanamide organic-chemistry.org
Palladium CatalysisPd(0) complexesN-allylguanidines, Aryl/Alkenyl halidesIntramolecular carboamination umich.eduorganic-chemistry.orgnih.gov

This table provides a snapshot of different catalytic strategies employed in the synthesis of guanidine derivatives.

Non-Catalytic Synthetic Protocols for Guanidine Derivatives

The synthesis of substituted guanidines can be achieved through various methods, including non-catalytic protocols. A common non-catalytic approach involves the reaction of an amine or its salt with a cyanamide derivative. google.com This reaction can be performed by fusion or in a suitable boiling solvent like chlorobenzene. google.com

However, the reaction of a monosubstituted amine with a disubstituted cyanamide to produce a trisubstituted guanidine can result in low yields. google.com For example, the synthesis of N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methyl guanidine from 1-naphthylamine (B1663977) and N-methyl, N-(3-ethylphenyl) cyanamide has been reported to have a yield as low as 17%. google.com This poor yield is often attributed to steric hindrance from the substituents on the cyanamide reactant, which impedes the approach of the nucleophilic amine. google.com

An alternative non-catalytic strategy involves the reaction of a monosubstituted cyanamide with a disubstituted amine. google.com For instance, guanidine derivatives bearing halophenyl or alkoxyphenyl substituents have been prepared using this method. google.comgoogle.com A particularly noted embodiment of this process is the reaction between N-(1-naphthyl) cyanamide and N-methyl-3-ethyl aniline, refluxed in a solvent such as toluene (B28343) or chlorobenzene. google.com

General reaction schemes for non-catalytic guanidine synthesis are summarized below:

Reactant 1Reactant 2Product TypeConditionsReference
AmineCyanamideSymmetrical or Unsymmetrical N,N'-disubstituted guanidineFusion or boiling solvent (e.g., chlorobenzene) google.com
Monosubstituted CyanamideDisubstituted AmineTrisubstituted GuanidineRefluxing in boiling solvent (e.g., toluene, chlorobenzene) google.com

Derivatization Strategies and Analogue Synthesis

The core guanidine structure can be modified to produce a wide array of analogues with diverse properties. These modifications include adding substituents or incorporating the guanidine moiety into larger molecular frameworks.

Introduction of Additional Substituents on the Guanidine Core

Further functionalization of the guanidine core is a key strategy for synthesizing analogues. However, derivatizing the unprotected nitrogen atoms of a guanidine can be challenging due to issues with regioselectivity. scholaris.ca Protecting one or more of the nitrogen atoms, often as carbamates (e.g., Boc or Cbz), can decrease the basicity and polarity of the molecule, facilitating both purification and subsequent selective functionalization. scholaris.ca

One approach for derivatization is the alkylation of protected guanidine-containing compounds. A mild, biphasic protocol has been described for this purpose, which works with various alkyl halides and mesylates and often requires minimal purification of the resulting highly functionalized guanidines. scholaris.cascholaris.ca

Another derivatization strategy involves converting the guanidine into a guanidine imide (GDI). This can be accomplished by reacting the guanidine group with various cyclic anhydrides. acs.org This method allows for the direct installation of diverse functional groups onto the guanidine core, often in the final stages of a synthetic sequence. acs.org This strategy has been applied to create prodrugs of guanidine-containing compounds. acs.org

The synthesis of tri- and tetrasubstituted diarylguanidines, such as N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine, demonstrates the introduction of multiple substituents. nih.govacs.org In these series, small alkyl groups like methyl and ethyl are often preferred as additional substituents on the guanidine nitrogens. nih.gov Structure-activity relationship studies have shown that appropriate substitution patterns on the phenyl rings of diphenylguanidines can lead to compounds with high affinity for specific biological targets. nih.gov For example, N-(2,5-dibromophenyl)-N'-(3-ethylphenyl)-N'-methylguanidine was prepared as part of a series of substituted diphenylguanidines. nih.gov

Synthesis of N-methylguanidine-bridged Nucleic Acids (GuNA[NMe])

A significant application of guanidine derivatization is the synthesis of Guanidine-bridged Nucleic Acids (GuNA), where the guanidinium group forms a positively charged bridge in the backbone of an oligonucleotide. A notable analogue is the N-methylguanidine-bridged nucleic acid (GuNA[NMe]), which incorporates a methyl group on the bridging guanidine. rsc.orgresearchgate.net

The synthesis of GuNA[NMe]-modified oligonucleotides has been successfully accomplished. rsc.orgrsc.org A key step in the synthesis involves the conversion of a 2'-amino group on a precursor nucleoside into the desired N-methylguanidine moiety. This transformation has been achieved using reagents like N-acetyl-S,N'-dimethylisothiourea. beilstein-journals.org The resulting nucleoside is then converted into a phosphoramidite (B1245037) building block for solid-phase oligonucleotide synthesis. rsc.orgbeilstein-journals.org

To accommodate acid-sensitive purine (B94841) nucleobases, an acetyl protecting group strategy has been employed, allowing for the successful preparation of GuNA[NMe]-modified oligonucleotides containing these bases. rsc.orgrsc.org The deprotection step was optimized using a mixture of 7 N ammonia (B1221849) in methanol (B129727) and 40% aqueous methylamine to efficiently yield the desired unprotected oligonucleotides while minimizing by-products. rsc.org

Synthetic Scheme for GuNA[Me] Phosphoramidites

StepDescriptionReagentsYieldReference
1Guanidinylation of 2'-amino groupN-acetyl-S,N'-dimethylisothiourea, silver triflate, N,N-diisopropylethylamine65-83% beilstein-journals.org
2Phosphitylation of 3'-hydroxy group2-cyanoethyl-N,N-diisopropylchlorophosphoramidite, N,N-diisopropylethylamine- beilstein-journals.org

These GuNA[NMe]-modified oligonucleotides exhibit strong binding to complementary single-stranded RNA and DNA and show high enzymatic stability. rsc.orgresearchgate.netrsc.org

Purification and Isolation Techniques for this compound and its Derivatives

Guanidines and their derivatives are typically polar compounds, which can present challenges for their isolation and purification. scholaris.ca The high basicity of the guanidine group means that these compounds are often isolated as salts, such as hydrochlorides. google.comgoogle.com

A common and convenient method for the purification of guanidine derivatives is column chromatography . google.com Silica gel is frequently used as the stationary phase, with elution systems typically consisting of a polar organic solvent mixture, such as 5-25% methanol in ethyl acetate (B1210297). google.com For less polar, protected guanidines, standard flash chromatography can be employed. scholaris.ca

Recrystallization is another widely used technique for purifying solid guanidine derivatives. The choice of solvent is critical and depends on the specific compound's solubility profile. ijddr.in Successful solvent systems reported for substituted guanidine hydrochlorides include absolute ethanol/ethyl acetate and absolute ethanol/ether. google.com

For analytical purposes, particularly for determining guanidino compounds in biological matrices, chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used. researchgate.netresearchgate.net Due to the polarity and low volatility of guanidines, pre-column derivatization is often necessary for GC analysis. researchgate.netresearchgate.net Reagents such as isovaleroylacetone, ethyl chloroformate, and glyoxal (B1671930) have been used to create less polar, more volatile derivatives suitable for GC separation. researchgate.netresearchgate.net Reversed-phase HPLC is also a common method for the analysis of these compounds. researchgate.net

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization

Spectroscopic techniques are fundamental in determining the molecular structure of 3-Ethyl-1-methylguanidine, providing insights into its vibrational modes and the electronic environment of its nuclei.

Vibrational Spectroscopy (e.g., Infrared and Raman Spectroscopy)

The guanidinium (B1211019) group is the central feature, characterized by a planar and highly resonant CN₃ core. This leads to strong, characteristic vibrations. The delocalization of the double bond results in strong C=N stretching vibrations, typically observed in the 1639-1650 cm⁻¹ region of the IR spectrum. researchgate.netresearchgate.net N-H bending vibrations are also prominent and usually appear around 1630-1635 cm⁻¹. researchgate.netresearchgate.net

The N-H bonds in the guanidinium group give rise to stretching vibrations, which are typically seen as broad bands in the 3200-3400 cm⁻¹ range, often influenced by hydrogen bonding. researchgate.net The presence of the ethyl and methyl groups introduces C-H stretching and bending modes. Asymmetric and symmetric stretching vibrations of the methyl and methylene (B1212753) groups are expected in the 2850-2960 cm⁻¹ region. researchgate.net Additionally, -CH₂- bending (scissoring) vibrations typically occur around 1460 cm⁻¹. researchgate.net

Raman spectroscopy serves as a complementary technique. Studies on guanidine (B92328) hydrochloride have shown characteristic peaks that can be used for quantitative analysis, indicating the utility of Raman for studying guanidine derivatives in various environments. horiba.com For substituted guanidines, resonance Raman has been employed to probe the electronic environment of metal complexes, demonstrating how alkyl substituents can influence the molecular properties. nih.gov

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch Guanidinium (-NH₂, -NH) 3200 - 3400 Strong, Broad
C-H Stretch Ethyl (-CH₂-), Methyl (-CH₃) 2850 - 2960 Medium to Strong
C=N Stretch Guanidinium (CN₃ core) 1639 - 1650 Strong
N-H Bend Guanidinium (-NH₂, -NH) 1630 - 1635 Strong
-CH₂- Bend (Scissoring) Ethyl (-CH₂-) ~1460 Medium

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C NMR)

NMR spectroscopy provides precise information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the ethyl and methyl groups, as well as for the protons on the guanidinium nitrogens. Based on data for related compounds like methylguanidine (B1195345) and N-ethylethanamine, the following assignments can be predicted. hmdb.canih.govnobelprize.org

Ethyl Group (-CH₂CH₃): The methylene protons (-CH₂-) adjacent to a nitrogen atom would appear as a quartet downfield, likely in the range of 3.1-3.4 ppm, due to splitting by the adjacent methyl protons. The terminal methyl protons (-CH₃) of the ethyl group would appear as a triplet further upfield, around 1.1-1.3 ppm.

Methyl Group (N-CH₃): The protons of the methyl group directly attached to a guanidinium nitrogen would appear as a singlet, predicted to be in the range of 2.7-2.9 ppm. nih.gov

Guanidinium Protons (-NH, -NH₂): The N-H protons would likely appear as broad signals, and their chemical shift would be highly dependent on the solvent, concentration, and temperature due to proton exchange and hydrogen bonding.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides direct information about the carbon skeleton. For this compound, four distinct carbon signals are expected. The chemical shift of the central guanidinium carbon is particularly characteristic. In tetramethylguanidine, this carbon appears at approximately 169 ppm. researchgate.net

Guanidinium Carbon (>C=N): This quaternary carbon is expected to be the most downfield signal, likely appearing in the 160-170 ppm region. researchgate.net

Ethyl Group Carbons (-CH₂CH₃): The methylene carbon (-CH₂-) attached to the nitrogen would be deshielded and is predicted to have a chemical shift in the range of 40-50 ppm. The terminal methyl carbon would be more shielded, appearing around 12-18 ppm. libretexts.orgdergipark.org.tr

Methyl Group Carbon (N-CH₃): The carbon of the N-methyl group is expected to resonate in the 30-40 ppm range. libretexts.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Nucleus Group Predicted Chemical Shift (δ, ppm) Multiplicity (¹H)
¹H Ethyl (-CH₃) 1.1 - 1.3 Triplet
¹H Methyl (N-CH₃) 2.7 - 2.9 Singlet
¹H Ethyl (-CH₂-) 3.1 - 3.4 Quartet
¹³C Ethyl (-CH₃) 12 - 18 -
¹³C Methyl (N-CH₃) 30 - 40 -
¹³C Ethyl (-CH₂-) 40 - 50 -

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state.

Single Crystal X-ray Diffraction of Guanidinium Salts

Guanidine is a strong base that readily forms crystalline salts. The guanidinium cation's ability to act as a multiple hydrogen bond donor is a key feature of its crystal structures. The planar, trigonal geometry of the C(N)₃ core allows for extensive and highly directional hydrogen-bonding networks.

Co-crystallization Studies with Biological Macromolecules (e.g., Riboswitches)

The structural basis for the biological recognition of guanidinium has been elucidated through co-crystallization studies with RNA molecules known as riboswitches. Guanidine-sensing riboswitches are genetic regulatory elements that control gene expression in response to guanidinium concentration.

Crystal structures of the guanidine-I riboswitch aptamer domain in complex with the guanidinium cation reveal a highly specific binding pocket. The ligand is completely encapsulated within the RNA structure. The binding is stabilized by a network of hydrogen bonds where every functional group of the guanidinium ion is recognized by the riboswitch. Specifically, the planar guanidinium ion forms multiple hydrogen bonds with the functional groups of guanine (B1146940) nucleobases and the phosphate (B84403) backbone of the RNA. Furthermore, the binding is reinforced by cation-π interactions between the positively charged guanidinium ion and the electron-rich faces of the guanine bases, which stack on either side of the ligand. This precise molecular recognition highlights the structural principles governing ligand binding by RNA.

Theoretical and Computational Structural Investigations

Theoretical and computational methods, particularly Density Functional Theory (DFT), provide valuable insights into the geometric and electronic properties of guanidine and its derivatives. These studies complement experimental data by offering a detailed picture of molecular orbitals, charge distribution, and conformational preferences. asianpubs.orgmdpi.comnih.govnih.gov

Computational analyses of the guanidinium cation confirm the planarity of the CN₃ core and the delocalization of the π-system, which results in equivalent C-N bond lengths and a symmetrical distribution of the positive charge. For substituted guanidines like this compound, theoretical calculations can predict the most stable conformations. The rotation around the C-N bonds connecting the ethyl and methyl groups is a key conformational variable. Computational studies can determine the rotational energy barriers and the preferred dihedral angles, which are influenced by steric hindrance and electronic effects.

Furthermore, these calculations provide information on bond lengths, bond angles, and atomic charges. For instance, DFT calculations can model the intramolecular charge transfer and analyze the frontier molecular orbitals (HOMO and LUMO) to understand the molecule's reactivity and electronic properties. asianpubs.orgmdpi.comnih.gov Such theoretical investigations are crucial for rationalizing the structural features observed experimentally and for predicting the behavior of novel guanidine derivatives.

Quantum Mechanical (QM) Calculations (e.g., Density Functional Theory, DFT)

A comprehensive search of scientific literature and chemical databases did not yield specific studies that have applied Quantum Mechanical or DFT calculations to the structural elucidation of this compound. Therefore, no specific computational data on its optimized geometry, electronic properties, or theoretical spectra can be presented at this time.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed picture of the dynamic behavior of a molecule, including its conformational changes and interactions with its environment (such as a solvent). For this compound, an MD simulation could reveal how the ethyl and methyl groups rotate, how the molecule's conformation fluctuates under different conditions, and how it may interact with water molecules or other solvents. This information is vital for understanding the molecule's flexibility and the range of shapes it can adopt.

Despite the utility of this technique for analyzing substituted guanidines, specific molecular dynamics simulation studies focused on this compound have not been reported in the available scientific literature. Consequently, there is no specific data to report on its dynamic conformational behavior.

Conformational Analysis and Tautomeric Equilibria Studies

Guanidines can exist in different tautomeric forms, which are isomers that differ in the position of a proton and a double bond. A full conformational analysis involves identifying all stable conformers (spatial arrangements of the atoms) and determining their relative energies to understand which forms are most likely to exist at equilibrium. The study of tautomeric equilibria is crucial as different tautomers can exhibit distinct chemical and biological properties. Theoretical calculations are often used to predict the relative stabilities of different tautomers and the energy barriers for their interconversion.

A detailed investigation of the scientific literature found no specific studies on the conformational analysis or tautomeric equilibria of this compound. While the principles of tautomerism in guanidines are well-established, specific research detailing the preferred tautomers and conformers for this particular substituted guanidine is not available.

Reactivity and Mechanistic Investigations

Role of 3-Ethyl-1-methylguanidine as a Nucleophile

The guanidine (B92328) moiety possesses nucleophilic character, enabling it to initiate a range of chemical reactions by attacking electron-deficient centers. ineosopen.org This reactivity is fundamental to its application in constructing complex molecular architectures.

Nucleophilic addition is a principal reaction pathway for guanidines. masterorganicchemistry.com In this process, the nucleophilic nitrogen of the guanidine attacks an electrophilic carbon, leading to the formation of a new bond and a tetrahedral intermediate. masterorganicchemistry.compressbooks.pub This type of reaction is crucial for synthesizing various heterocyclic compounds.

A notable example is the Biginelli reaction, a three-component condensation that produces dihydropyrimidines. nih.govmdpi.comunits.it While the classic reaction uses urea (B33335), substituted guanidines like methylguanidine (B1195345) can also be employed. nih.gov In these Biginelli-like reactions, the guanidine, an aldehyde, and a β-ketoester condense to form 2-imino-5-carboxy-3,4-dihydropyrimidines. nih.gov Although direct reactions using guanidine can sometimes result in low yields, the methodology demonstrates the capacity of substituted guanidines to act as the nucleophilic component in multicomponent reactions to build heterocyclic scaffolds. nih.govmdpi.com Microwave-assisted protocols have been shown to improve the scope and yields of these reactions significantly. units.it

Guanidines can act as potent nucleophiles in ring transformation reactions, where they displace a fragment of a heterocyclic ring to form a new one. A well-documented example is the conversion of 1,3-dialkyluracils into isocytosines. clockss.orgresearchgate.net

This transformation is proposed to proceed via the SN(ANRORC) mechanism, which stands for A ddition of the N ucleophile, R ing O pening, and R ing C losure. clockss.orgknu.uawikipedia.org The reaction is initiated by the nucleophilic attack of the guanidine at the C6 position of the uracil (B121893) ring. clockss.org This is followed by the cleavage of the N1-C6 bond, which opens the pyrimidine (B1678525) ring. Subsequent rotation and ring closure, with the expulsion of a urea fragment, leads to the formation of the isocytosine (B10225) product. clockss.org

The reaction of 1,3-dimethyluracil (B184088) derivatives with methylguanidine illustrates this process, yielding a mixture of N²-methyl- and N¹-methylisocytosine. clockss.orgresearchgate.net The formation of two isomers highlights the competitive nature of the nucleophilic attack from the different nitrogen atoms within the methylguanidine molecule. clockss.org

This compound as a Brønsted Base

Guanidines are recognized as some of the strongest organic, non-ionic bases, a property stemming from the substantial resonance stabilization of their protonated form, the guanidinium (B1211019) cation. ineosopen.orgscispace.combeilstein-journals.org This strong basicity allows this compound to function as an effective Brønsted base catalyst in a variety of organic reactions. scispace.comjst.go.jp

In organocatalysis, the guanidine base activates substrates by deprotonating a pro-nucleophile. scispace.comumich.edu This process generates a reactive, hydrogen-bonded ion pair between the protonated guanidinium catalyst and the nucleophile. scispace.comumich.edu This activated complex then reacts with an electrophile. After the key bond-forming step, the catalyst is regenerated, completing the catalytic cycle. umich.edu This mode of activation is central to many enantioselective transformations where chiral guanidines are used to create a chiral environment for the reaction. scispace.comjst.go.jpacs.org The ability of guanidines to act as both a strong base and a hydrogen-bond donor is a key feature of their catalytic utility. jst.go.jpresearchgate.net

Influence of Substituent Effects on Reactivity and Selectivity

The ethyl and methyl groups on this compound are not mere spectators; they actively influence the compound's reactivity, basicity, and selectivity in chemical reactions. arkat-usa.orgsemanticscholar.orgrsc.org The size, nature, and position of substituents on the guanidine core can modulate its electronic and steric properties, thereby controlling reaction outcomes. arkat-usa.orgsemanticscholar.org

Electronic and Steric Influence on Nucleophilicity: In reactions where multiple nitrogens can act as the nucleophile, substituents dictate the site of attack. For instance, in the ring transformation of uracils with methylguanidine, a competitive attack occurs. The reaction yields a mixture of products resulting from the attack by the more nucleophilic (but more sterically hindered) methyl-substituted nitrogen and the less hindered primary amine nitrogen. clockss.org This demonstrates a delicate balance between electronic effects (the electron-donating alkyl group increasing nucleophilicity) and steric hindrance.

Impact on Catalytic Performance: In the context of Brønsted base catalysis, substituent effects are critical for achieving high enantioselectivity. Studies on various chiral guanidine catalysts have shown that modifying the substituents on the guanidine nitrogen can have a profound impact on the stereochemical outcome of the reaction. scispace.comorganic-chemistry.org

The table below summarizes findings on how different types of substituents on guanidine catalysts affect the outcomes of various reactions.

Reaction TypeCatalyst SystemSubstituent Effect on GuanidineObserved OutcomeReference
Michael AdditionAxially Chiral GuanidineA less sterically hindered methyl group on the guanidine nitrogen resulted in a marked improvement in enantioselectivity compared to bulkier groups.91% ee scispace.com
Michael AdditionAxially Chiral GuanidineBulky substituents at the 3,3'-positions of the binaphthyl backbone were found to be most effective.Up to 99% ee organic-chemistry.org
Michael AdditionProline-derived GuanidineIncreasing the size of the N-substituent generally had a detrimental effect on the enantiomeric excess (ee).Lower ee with larger groups rsc.org
Diels-Alder ReactionChiral Bicyclic GuanidinePhenyl substituents adopted pseudo-axial positions, creating a specific chiral environment.Moderate enantioselectivity (25-30% ee) beilstein-journals.org

Supramolecular Chemistry and Molecular Recognition

Host-Guest Interactions Involving Guanidinium (B1211019) Moieties

The guanidinium cation is a powerful motif for the construction of synthetic hosts designed to bind and recognize guest molecules, particularly anions. researchgate.netddugu.ac.in Its ability to engage in strong, directional interactions makes it a recurring feature in artificial receptors.

The delocalized positive charge of the guanidinium group makes it an exceptional recognition site for anions, especially oxoanions like carboxylates and phosphates. researchgate.netnih.gov This interaction is not merely electrostatic; it is reinforced by the formation of multiple hydrogen bonds. Synthetic receptors incorporating the guanidinium moiety have been developed for nearly every class of small anionic target. researchgate.net These receptors often embed the guanidinium group within a larger, pre-organized molecular framework to enhance binding affinity and selectivity. nih.govddugu.ac.in For example, bicyclic guanidinium structures can create a more defined binding pocket, reducing the energetic penalty of desolvation and leading to more predictable host-guest orientation. ddugu.ac.in Calixarenes and other macrocycles functionalized with guanidinium groups have shown high activity in anion transport and binding. tandfonline.com The binding strength and selectivity can be tuned by altering the receptor's architecture, leading to systems capable of distinguishing between different anions in competitive media like water. researchgate.netoup.com

Hydrogen bonding is a critical component of the guanidinium group's interaction with guest molecules. tum.denih.gov The planar arrangement of the guanidinium head allows it to form a characteristic charge-assisted, bifurcated hydrogen bond pair with the oxygen atoms of carboxylates or phosphates. nih.gov This bidentate interaction provides a strong and geometrically well-defined binding pattern that is a recurring motif in both biological and artificial systems. nih.govddugu.ac.in The strength of these hydrogen bonds contributes significantly to the stability of the resulting host-guest complex. nih.gov Studies using NMR spectroscopy have provided direct evidence for these hydrogen bonds in artificial receptor complexes. nih.govnih.gov In the solid state, guanidinium ions and organosulfonate molecules can self-assemble into extensive two-dimensional hydrogen-bonded networks, forming frameworks capable of encapsulating a wide variety of guest molecules. acs.org The formation of these intricate hydrogen bond networks is a key factor in the molecular recognition process. rsc.orgrsc.org

Beyond its role in anion binding, the guanidinium cation can also engage in cation-π interactions with electron-rich aromatic systems. researchgate.netnih.gov This type of non-covalent bond, arising from the electrostatic interaction between the cation and the quadrupole moment of the aromatic ring, is crucial in the structure and function of proteins. rsc.orgpnas.org The side chain of arginine, which terminates in a guanidinium group, is frequently involved in cation-π interactions within protein structures, often binding to aromatic residues like tryptophan or tyrosine. nih.govrsc.org Theoretical studies on complexes between the guanidinium cation and simple aromatic systems have found that both hydrogen-bonded and cation-π complexes can form. researchgate.netnih.gov These interactions can occur in parallel (stacking) or perpendicular (T-shaped) geometries and are fundamental to the recognition of ligands by certain receptors, such as the binding of methylated arginine in "aromatic boxes" of proteins. rsc.orgnih.gov

Enantioselective Recognition by Chiral Guanidinium Systems (Contextual)

When a guanidinium group is incorporated into a chiral scaffold, the resulting receptor can be used for the enantioselective recognition of chiral guest molecules. uah.esnih.gov This has been successfully applied to the recognition and transport of amino acids and their derivatives. uah.esnih.govscispace.com The design of these systems often relies on creating a dissymmetric binding environment where one enantiomer of the guest forms a more stable diastereomeric complex with the host than the other. nih.gov

For instance, chiral bicyclic guanidinium receptors have been shown to effectively transport zwitterionic aromatic amino acids across model membranes with notable enantioselectivity. uah.esnih.gov Similarly, receptors that anchor a guanidinium unit to a chiral steroidal framework have demonstrated the ability to selectively extract N-acetylated amino acid anions from an aqueous solution, achieving significant enantiomeric excesses. nih.govrsc.org Molecular modeling and experimental results suggest that a two-point binding model, involving interactions with both the chiral guanidinium and another part of the receptor (like a crown ether), is sufficient to explain the high enantioselectivities observed. uah.es

Thermodynamic Characterization of Binding Events (e.g., Isothermal Titration Calorimetry)

Isothermal Titration Calorimetry (ITC) is a powerful technique used to determine the key thermodynamic parameters of host-guest binding events, including the binding affinity (Ka), enthalpy change (ΔH), and entropy change (ΔS). tum.denih.gov Such studies provide deep insight into the driving forces behind molecular recognition by guanidinium-based receptors. nih.govresearchgate.net

ITC experiments have revealed that the thermodynamics of guanidinium-anion binding are highly dependent on the specific host, guest, and solvent system. nih.govnih.gov For example, while the strong interaction between guanidinium and oxoanions is often assumed to be driven by favorable electrostatic and hydrogen bonding interactions (enthalpy-driven), some systems are surprisingly entropy-driven. nih.gov The binding of sulfate (B86663) anions by certain guanidinium receptors, for instance, was found to be characterized by a positive entropy change, suggesting that the release of ordered solvent molecules from the host and guest upon complexation is the primary driving force. nih.gov

In other cases, particularly in less polar solvents like acetonitrile, binding is strongly enthalpy-driven. nih.govnih.gov The addition of supplementary binding groups, such as carboxamides, to a guanidinium scaffold can enhance binding affinity. Interestingly, this enhancement sometimes results not from stronger enthalpic interactions as designed, but from more favorable (less unfavorable) entropic contributions. nih.gov A linear enthalpy-entropy compensation relationship has been observed for some host-guest systems, indicating that an increase in binding enthalpy is often offset by a corresponding loss in entropy. nih.govresearchgate.net

Thermodynamic Data for Guanidinium Host-Guest Complexation

HostGuestSolventKa (M-1)ΔG (kJ mol-1)ΔH (kJ mol-1)TΔS (kJ mol-1)Reference
Bicyclic GuanidiniumSulfateWater--Slightly EndothermicPositive (Entropy-driven) nih.gov
Tris(guanidinium) Receptor (7)CitrateWater--ExothermicPositive nih.gov
Tris(guanidinium) Receptor (7)TartrateWater--ExothermicPositive nih.gov
Carboxamide-appended Guanidinium (1)p-NitrobenzoateAcetonitrile1.2 x 105-28.9-29.3-0.4 nih.gov
Carboxamide-appended Guanidinium (1)DihydrogenphosphateAcetonitrile1.6 x 106-35.4-40.2-4.8 nih.gov
Carboxamide-appended Guanidinium (1)p-NitrobenzoateMethanol (B129727)1.1 x 104-23.0+4.2+27.2 nih.gov

Catalytic Applications of Guanidine and Its Derivatives

3-Ethyl-1-methylguanidine as an Organocatalyst

While specific research focusing exclusively on this compound as an organocatalyst is not extensively detailed in the reviewed literature, its catalytic behavior can be understood within the broader context of substituted guanidines. Guanidines are recognized as powerful neutral organic bases and organocatalysts due to their high basicity and tendency to form hydrogen bonds. researchgate.net The presence of ethyl and methyl substituents on the guanidine (B92328) core, as in this compound, modulates its steric and electronic properties, which in turn influences its catalytic activity and selectivity. researchgate.net These compounds are part of a larger family of superbases that includes amidines and phosphazenes, which are increasingly utilized in organic synthesis. rushim.ru

The catalytic action of guanidines is primarily attributed to their ability to act as strong Brønsted bases. researchgate.netscispace.com The high basicity stems from the resonance stabilization of the protonated form, the guanidinium (B1211019) cation. scispace.com This allows them to deprotonate even weakly acidic pronucleophiles, initiating a catalytic cycle.

The most widely accepted mechanism involves a proton transfer from a substrate to the guanidine catalyst. researchgate.net This generates a guanidinium cation and an activated substrate anion. These two species then form a tightly bound ion pair, often stabilized by multiple hydrogen bonds. researchgate.netscispace.com The guanidinium cation, with its multiple N-H groups, can act as a bifunctional catalyst, functioning as a hydrogen-bond donor to activate an electrophile while the associated anion acts as the nucleophile. researchgate.netacs.org

Two primary mechanistic pathways are considered:

Hydrogen-Bonded Mechanism: The guanidine catalyst activates the nucleophile (e.g., an alcohol) and the electrophile (e.g., a lactide monomer) through a network of hydrogen bonds. The rate-determining step is often the activated attack of the nucleophile on the electrophile within this hydrogen-bonded complex. acs.org This mode of activation is crucial in reactions like the ring-opening polymerization of lactides. acs.org

Covalent or Enamine Intermediate Mechanism: In some reactions, particularly those involving carbonyl compounds, the guanidine can catalyze the formation of an enamine intermediate. This pathway is observed in direct aldol (B89426) reactions catalyzed by guanidine-based ionic liquids, where the reaction proceeds through an enamine intermediate, influencing the regioselectivity of the products. researchgate.net

Computational studies and kinetic experiments have been instrumental in elucidating these mechanisms, highlighting the bifunctional nature of guanidine catalysts where they can act as both a Brønsted acid and base within the same catalytic cycle. acs.org

Guanidine derivatives have demonstrated significant catalytic efficacy in a variety of important organic reactions. Their performance is often dependent on the specific substitution pattern on the guanidine core, which fine-tunes their basicity and steric environment. researchgate.net

Key Transformations Catalyzed by Guanidines:

Michael Addition: Chiral guanidines are effective catalysts for the asymmetric Michael addition of various nucleophiles (like dicarbonyl compounds, ketoesters, and malonates) to nitroalkenes and other Michael acceptors. nih.govineosopen.orgrsc.org For instance, a guanidine-thiourea organocatalyst has been developed for the Michael addition of diethyl malonate to trans-β-nitrostyrene. nih.gov

Henry (Nitroaldol) Reaction: The reaction between aldehydes and nitroalkanes to form β-nitro alcohols can be catalyzed by guanidine derivatives. However, simple guanidine-thiourea catalysts have sometimes resulted in racemic products, indicating that the catalyst structure is critical for achieving enantioselectivity. nih.gov

Aldol Reactions: Guanidinium ionic liquids, such as 1,1,3,3-tetramethylguanidinium acetate (B1210297) ([TMG][Ac]), have been shown to be highly active catalysts for direct aldol reactions under solvent-free conditions, yielding products with high chemo- and regioselectivity. researchgate.net

Ring-Opening Polymerization (ROP): Strong guanidine bases are excellent catalysts for the ROP of cyclotrisiloxanes and lactides. acs.orgsemanticscholar.org They activate an initiator (like water or an alcohol) and the propagating chain end, allowing for the synthesis of polymers with controlled molecular weights and narrow distributions. semanticscholar.org

Epoxidation Reactions: The high efficiency of certain guanidine catalysts has been demonstrated in the epoxidation of chalcones. ineosopen.org

Below is a table summarizing the catalytic activity of various guanidine derivatives in selected organic transformations.

Catalyst TypeReactionSubstratesProduct Yield/Enantioselectivity (ee)Reference
Guanidine-ThioureaMichael AdditionDiethyl malonate + trans-β-nitrostyrene66% yield, 5% ee nih.gov
Chiral Bicyclic GuanidineMichael AdditionCyclopentenone + Dibenzyl malonateHigh efficiency reported ineosopen.org
[TMG][Ac] (Ionic Liquid)Aldol ReactionVarious aldehydes + ketonesHigh yields, good selectivity researchgate.net
1,3-trimethylene-2-propylguanidineROPHexamethylcyclotrisiloxaneControlled molecular weight (Mn up to 102.3 kg/mol ), narrow polydispersity (Đ = 1.03–1.16) semanticscholar.org
Chiral Guanidine ThioureaHenry Reaction3-phenylpropionaldehyde + Nitromethane62% yield, racemic nih.gov

Guanidinium Salts as Catalysts in Multicomponent Reactions

Guanidinium salts, the protonated forms of guanidines, are versatile compounds that can act as reagents, solvents, or catalysts in multicomponent reactions (MCRs). tubitak.gov.trresearchgate.net MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials.

Guanidinium salts like guanidinium chloride and guanidinium carbonate are frequently used in the synthesis of heterocyclic compounds. researchgate.net For example, guanidinium carbonate serves as a reactant and catalyst in the one-pot, solvent-free synthesis of 2-amino-4,6-diarylpyrimidines from aromatic aldehydes and acetophenones. researchgate.net

The catalytic role of guanidinium salts can be attributed to several factors:

Hydrogen Bond Donation: The guanidinium ion is an excellent hydrogen-bond donor, capable of activating substrates and stabilizing transition states. researchgate.net

Phase-Transfer Catalysis: Chiral guanidinium salts can function as efficient phase-transfer catalysts, particularly in asymmetric synthesis. ineosopen.org

Cooperative Catalysis: In some systems, guanidinium salts work in synergy with other catalysts. For instance, a chiral guanidinium salt/CuBr catalyst system has been used for the asymmetric hydrocyanation/Michael reaction of α-diazoacetates, yielding complex pyrrolidine (B122466) derivatives with excellent stereoselectivity. rsc.org Similarly, guanidinium bromide functionalized onto a metal-organic framework (MOF) acts as an efficient heterogeneous catalyst for the chemical fixation of CO2. acs.org

These salts provide an environmentally friendly and atom-economical route to complex molecules, making them valuable tools in green chemistry. tubitak.gov.trrsc.org

Metal Complexes of Guanidinates in Catalysis

Guanidinates, the anionic form of guanidines, are highly versatile ligands for a wide range of metal centers across the periodic table. mdpi.comnih.gov The resulting metal-guanidinate complexes have shown great promise in catalysis, acting as interesting alternatives to more traditional ligands like cyclopentadienyls. mdpi.comrsc.org

The key features of guanidinate ligands include:

Electronic Flexibility: The negative charge is delocalized across the N-C-N framework, which provides strong stabilization to metal centers in various oxidation states. mdpi.com

Steric Tunability: The substituents on the nitrogen atoms can be easily modified, allowing for precise control over the steric environment around the metal center. This is crucial for controlling the activity and selectivity of the catalyst. researchgate.net

Diverse Coordination Modes: Guanidinates can coordinate to metals in several ways, most commonly as a monoanionic chelate ligand, but also as bridging ligands between multiple metal centers. mdpi.comnih.gov

Metal-guanidinate complexes have been successfully employed as catalysts in several important transformations:

Polymerization: Rare-earth metal guanidinates are active catalysts for olefin polymerization. mdpi.com

Hydrosilylation: Yttrium guanidinate complexes have shown high efficiency in the hydrosilylation of alkenes with excellent anti-Markovnikov selectivity. mdpi.com

Hydroaminoalkylation: Tantalum guanidinate complexes are efficient catalysts for the intermolecular hydroaminoalkylation of alkenes with secondary amines. acs.org

Guanylation: Zinc guanidinate complexes can act as intermediates in the catalytic production of new trisubstituted guanidines through the addition of anilines to carbodiimides. mdpi.com

The field of metal-guanidinate catalysis is rapidly expanding, with ongoing research focused on designing new ligand frameworks and exploring their applications in novel chemical transformations. rsc.org

Analytical Methodologies for Guanidine Compounds

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the analysis of guanidino compounds from complex matrices. Techniques such as Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with Mass Spectrometry (MS), are pivotal for achieving the required selectivity and sensitivity.

Gas chromatography is a powerful tool for separating volatile compounds. However, guanidino compounds like 3-Ethyl-1-methylguanidine are typically non-volatile and polar, making them unsuitable for direct GC analysis. usm.my To overcome this limitation, derivatization is an essential prerequisite. This chemical modification process converts the non-volatile analytes into volatile derivatives that can readily pass through a GC column. usm.myscispace.com

Several derivatization reagents have been successfully employed for the GC analysis of various guanidino compounds. The selection of the reagent and reaction conditions is optimized to ensure a complete and reproducible reaction.

Common Derivatization Strategies for Guanidino Compounds:

Reaction with Dicarbonyl Compounds: Reagents like glyoxal (B1671930) and methylglyoxal (B44143) react with guanidino compounds to form stable, cyclic derivatives that are amenable to GC analysis. scispace.comresearchgate.net

Acylation Reactions: Reagents such as ethyl chloroformate and isobutyl chloroformate are used to acylate the guanidino group, thereby increasing volatility. researchgate.netresearchgate.net This is often performed in combination with other reagents like hexafluoroacetylacetone (B74370) or isovaleroylacetone. researchgate.netresearchgate.net

The derivatized samples are then injected into the GC system, where they are separated on a capillary column, typically a non-polar or medium-polar column like an HP-5. scispace.comresearchgate.net Detection is commonly achieved using a Flame Ionization Detector (FID), which offers good sensitivity for these organic derivatives. researchgate.netresearchgate.net

Derivatizing Reagent CombinationTarget AnalytesColumn TypeDetectorReference
GlyoxalGuanidine (B92328), Methylguanidine (B1195345), Guanidinoacetic acid, etc.HP-5FID scispace.com
Hexafluoroacetylacetone and Ethyl ChloroformateGuanidine, Methylguanidine, Guanidinoacetic acid, etc.HP-5FID researchgate.net
Methylglyoxal and Ethyl ChloroformateGuanidine, Methylguanidine, Creatinine, Arginine, etc.HP-5FID researchgate.net
Isovaleroylacetone and Isobutyl ChloroformateGuanidine, Methylguanidine, Creatinine, Arginine, etc.HP-5FID usm.my

Mass Spectrometry (MS) is an indispensable technique for the structural elucidation and sensitive detection of guanidino compounds. It is most powerfully applied when coupled with a chromatographic separation technique, such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

In GC-MS, after the guanidino compounds are derivatized and separated on the GC column, they enter the mass spectrometer. mdpi.com The molecules are ionized, typically by Electron Ionization (EI), which causes them to fragment in a reproducible manner. The resulting mass spectrum, a pattern of mass-to-charge (m/z) ratios of the fragments, serves as a chemical "fingerprint" that allows for definitive identification of the compound by comparison to spectral libraries. foodb.canih.govnist.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another highly sensitive and specific method used for analyzing guanidino compounds, often in their native, underivatized state. nih.gov This technique is particularly well-suited for complex biological samples. The compounds are first separated by LC and then introduced into the mass spectrometer. Using techniques like electrospray ionization (ESI), the molecules are ionized and then selected and fragmented in the mass spectrometer to produce specific transitions that are monitored for highly selective quantification. nih.govresearchgate.net

TechniqueIonization MethodKey AdvantageApplication Example
GC-MSElectron Ionization (EI)Provides structural information and fingerprint spectra for identification.Qualitative analysis of impurities and unknown peaks in various samples. shimadzu.com
LC-MS/MSElectrospray Ionization (ESI)High sensitivity and specificity for quantification in complex matrices.Quantification of meta-iodobenzylguanidine in mouse plasma and tissue. nih.gov

Application in Biological Fluid Analysis (e.g., Urine, Serum)

The accurate measurement of guanidino compounds in biological fluids like urine and serum is of significant clinical interest, as their levels can be indicative of certain pathological conditions, particularly renal failure. usm.myscispace.comresearchgate.net

For analysis in serum, a sample preparation step is typically required to remove proteins and other interfering substances. This often involves deproteinization using an acid, such as trichloroacetic acid, or an organic solvent like methanol (B129727), followed by centrifugation. scispace.com For urine samples, a simple dilution may be sufficient before analysis. nih.gov

Both GC and LC-based methods have been extensively applied to determine the concentrations of various guanidino compounds in these fluids. For GC analysis, the extraction of the derivatized compounds into an organic solvent is performed before injection. scispace.comresearchgate.net Studies have successfully quantified compounds like guanidine, methylguanidine, and guanidinosuccinic acid in the serum and urine of both healthy volunteers and uremic patients, often showing significantly elevated levels in the latter group. usm.myresearchgate.netresearchgate.net The recovery of these compounds from spiked serum and urine samples is typically high, demonstrating the accuracy of these methods. researchgate.netresearchgate.net

Liquid chromatography methods, particularly those coupled with mass spectrometry, are also frequently used for the analysis of guanidino compounds in plasma and urine. nih.gov These methods can offer high throughput and sensitivity for clinical monitoring.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of substituted guanidines often involves multi-step processes with hazardous reagents and significant waste production. Future research must prioritize the development of green and efficient synthetic pathways to 3-Ethyl-1-methylguanidine. A primary focus will be on catalytic methods that offer high atom economy and milder reaction conditions.

The direct guanylation of amines with carbodiimides represents a highly efficient and atom-economical route to N-substituted guanidines. Catalytic approaches utilizing earth-abundant metals or organocatalysts could provide sustainable alternatives to classical methods that often rely on toxic reagents like mercury salts. Green chemistry principles, such as the use of aqueous reaction media and recyclable catalysts, will be central to these new methodologies. The development of one-pot syntheses from readily available starting materials will further enhance the efficiency and sustainability of producing this compound.

Table 1: Comparison of Synthetic Routes for Substituted Guanidines
Synthetic RouteAdvantagesDisadvantagesPotential for this compound
Classical Multi-step Synthesis (e.g., from thioureas)Well-established and versatileRequires toxic reagents, multiple steps, and generates significant wasteServes as a benchmark for improvement with greener alternatives.
Catalytic Guanylation of AminesHigh atom economy, milder conditions, and potentially fewer stepsRequires development of efficient and recyclable catalystsA promising avenue for a sustainable and efficient synthesis.
One-Pot ReactionsReduced reaction time, energy consumption, and wasteCan be challenging to optimize for high yields and purityIdeal for streamlining the production process.

Exploration of Untapped Catalytic Potentials

The unique electronic properties of the guanidine (B92328) group make it a powerful motif in organocatalysis. Guanidines can function as strong Brønsted bases, hydrogen-bond donors, and Lewis bases, enabling them to catalyze a wide range of organic transformations. Future research should explore the catalytic potential of this compound in various reactions.

As a strong, non-nucleophilic base, this compound could be employed in reactions such as Michael additions, aldol (B89426) reactions, and polymerizations. Its ability to form multiple hydrogen bonds could be harnessed for asymmetric catalysis by incorporating it into chiral scaffolds. Furthermore, the Lewis basicity of the nitrogen atoms could be exploited in reactions involving the activation of electrophiles. A systematic investigation into the catalytic activity of this compound and its derivatives will likely uncover novel and efficient catalytic systems.

Table 2: Potential Catalytic Applications of this compound
Catalytic RoleExample ReactionsKey Features of this compound
Brønsted BaseMichael additions, aldol reactions, transesterificationsHigh basicity (pKa ≈ 13.5) and low nucleophilicity
Hydrogen-Bond DonorAsymmetric catalysis, anion recognitionAbility to form multiple hydrogen bonds with substrates
Lewis BaseActivation of electrophiles, silylation reactionsPresence of lone pairs on nitrogen atoms

Advanced Computational Modeling for Structure-Function Relationships

Computational modeling is an indispensable tool for understanding and predicting the chemical behavior of molecules. Advanced computational methods, such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies, can provide deep insights into the structure-function relationships of this compound.

DFT calculations can be used to investigate the electronic structure, reactivity, and catalytic mechanisms of this compound. These studies can help in the rational design of more efficient catalysts and functional molecules. QSAR and Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the structural features of this compound derivatives with their biological activity or physical properties. Molecular docking simulations can predict the binding modes of these derivatives with biological targets, guiding the design of new therapeutic agents.

Table 3: Computational Approaches for Studying this compound
Computational MethodApplicationExpected Insights
Density Functional Theory (DFT)Investigating electronic structure and reaction mechanismsUnderstanding reactivity and designing better catalysts.
Quantitative Structure-Activity Relationship (QSAR)Correlating molecular structure with biological activityPredicting the therapeutic potential of derivatives.
Molecular DockingSimulating the interaction with biological targetsGuiding the design of targeted inhibitors.

Rational Design of Targeted Biological and Supramolecular Systems

The guanidinium (B1211019) group is a common feature in biologically

Q & A

Q. What experimental controls are critical when investigating the toxicity profile of this compound in biological systems?

  • Methodological Answer : Include positive controls (e.g., known toxins) and negative controls (vehicle-only treatments). Replicate experiments across biological triplicates to account for variability. Use ANOVA or non-parametric tests to assess dose-response significance. Document cell viability assays (e.g., MTT) and apoptosis markers .

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